molecular formula C14H11N3O2 B056561 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone CAS No. 114824-89-4

2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone

Cat. No. B056561
M. Wt: 253.26 g/mol
InChI Key: PYKFOQZRRBXCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, also known as PHAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In

Mechanism Of Action

The mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.

Biochemical And Physiological Effects

2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. These effects are believed to be related to the compound's ability to interact with various cellular components, including proteins and DNA.

Advantages And Limitations For Lab Experiments

One advantage of using 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone in lab experiments is its ability to selectively bind to copper ions, making it a useful tool for studying the role of copper in various biological processes. However, 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone may also exhibit non-specific binding to other metal ions, which could lead to false positives in certain assays. Additionally, the synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be challenging and time-consuming, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for research involving 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone. One area of interest is the development of new fluorescent probes based on the structure of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, with improved selectivity and sensitivity for metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone and its potential applications in various fields of study, including environmental monitoring, medical diagnostics, and cancer research.

Synthesis Methods

The synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be achieved through a multi-step process involving the reaction of 2-aminophenol with anthranilic acid and subsequent cyclization. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been shown to selectively bind to copper ions, making it a promising candidate for use in environmental monitoring and medical diagnostics.

properties

CAS RN

114824-89-4

Product Name

2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(2-hydroxyanilino)-3H-quinazolin-4-one

InChI

InChI=1S/C14H11N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h1-8,18H,(H2,15,16,17,19)

InChI Key

PYKFOQZRRBXCQO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O

synonyms

2-((2-hydroxyphenyl)amino)-4(3H)-quinazolinone

Origin of Product

United States

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